molecular formula C15H11FO3 B6400366 2-(3-Acetylphenyl)-4-fluorobenzoic acid CAS No. 1261904-93-1

2-(3-Acetylphenyl)-4-fluorobenzoic acid

Cat. No.: B6400366
CAS No.: 1261904-93-1
M. Wt: 258.24 g/mol
InChI Key: GFLGYHVGEBRTOP-UHFFFAOYSA-N
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Description

2-(3-Acetylphenyl)-4-fluorobenzoic acid (IUPAC name: 3-(3-Acetylphenyl)-4-fluorobenzoic acid) is a fluorinated aromatic carboxylic acid derivative featuring a 3-acetylphenyl substituent at the 3-position and a fluorine atom at the 4-position of the benzoic acid core. Its molecular formula is C₁₅H₁₁FO₃, with a molecular weight of 273.26 g/mol . The acetyl group enhances lipophilicity, while the fluorine atom influences electronic properties and metabolic stability, making it a candidate for drug development and biochemical studies.

Properties

IUPAC Name

2-(3-acetylphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FO3/c1-9(17)10-3-2-4-11(7-10)14-8-12(16)5-6-13(14)15(18)19/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFLGYHVGEBRTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689740
Record name 3'-Acetyl-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261904-93-1
Record name 3'-Acetyl-5-fluoro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetylphenyl)-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically uses boronic acid derivatives and aryl halides under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents, catalysts, and solvents is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetylphenyl)-4-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(3-Acetylphenyl)-4-fluorobenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Acetylphenyl)-4-fluorobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl and fluorine groups can influence the compound’s binding affinity and specificity, affecting its overall efficacy.

Comparison with Similar Compounds

Key Observations :

  • Fluorine Position : The 4-fluoro substitution in the benzoic acid core is conserved across analogs, contributing to electron-withdrawing effects that stabilize the carboxylic acid group and modulate pKa .
  • Molecular Weight: Derivatives with larger substituents (e.g., acetylaminophenyl) exhibit higher molecular weights, which may impact solubility and bioavailability .

P-glycoprotein (P-gp) Interactions

Compounds with 4-fluorobenzoic acid moieties demonstrate higher P-gp inhibitor probability compared to those with 6-hydrazinonicotinate groups, as observed in tetrahydroacridine and cyclopenta[b]quinoline derivatives . Although direct data for 2-(3-Acetylphenyl)-4-fluorobenzoic acid is unavailable, structurally related fluorobenzoic acids show:

  • Enhanced P-gp substrate transport probability with longer aliphatic chains, suggesting that lipophilic groups (e.g., acetyl) may further modulate efflux pump interactions .
  • Derivatives with 4-fluorobenzoic acid groups are less rapidly eliminated than nicotinate analogs, indicating metabolic stability .

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